1-(2-Hydroxyethoxy)-3-nitropropan-2-OL
Description
1-(2-Hydroxyethoxy)-3-nitropropan-2-OL is a nitro-substituted propanol derivative characterized by a 2-hydroxyethoxy group at position 1 and a nitro (-NO₂) group at position 3. The hydroxyethoxy moiety likely enhances hydrophilicity, enabling hydrogen bonding and aqueous solubility, distinguishing it from purely alkyl ether analogs .
Properties
CAS No. |
142116-88-9 |
|---|---|
Molecular Formula |
C5H11NO5 |
Molecular Weight |
165.14 g/mol |
IUPAC Name |
1-(2-hydroxyethoxy)-3-nitropropan-2-ol |
InChI |
InChI=1S/C5H11NO5/c7-1-2-11-4-5(8)3-6(9)10/h5,7-8H,1-4H2 |
InChI Key |
UGNMHAAVVMHERF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(C[N+](=O)[O-])O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL typically involves the reaction of 3-nitropropane-1,2-diol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the diol attacks the ethylene oxide, resulting in the formation of the hydroxyethoxy group.
Industrial Production Methods: Industrial production of 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the product. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of a strong base such as sodium hydroxide to catalyze the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst and sodium borohydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed:
Oxidation: Formation of 1-(2-Hydroxyethoxy)-3-oxopropane.
Reduction: Formation of 1-(2-Hydroxyethoxy)-3-aminopropan-2-OL.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(2-Hydroxyethoxy)-3-nitropropan-2-OL has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethoxy)-3-nitropropan-2-OL involves its interaction with various molecular targets. The hydroxyethoxy group can form hydrogen bonds with biomolecules, while the nitro group can participate in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
*Theoretical molecular weight calculated based on formula.
Substituent-Driven Property Comparisons
Nitro vs. This could enhance stability in acidic environments but may also introduce explosivity risks, unlike the safer methylamino group in 1-(2-ethoxyphenoxy)-3-(methylamino)propan-2-ol . Methoxy groups in compounds reduce polarity, favoring lipid solubility and membrane permeability for receptor binding , whereas the hydroxyethoxy group in the target compound may improve aqueous solubility.
Ether Chain Variations: The hydroxyethoxy group (OCH₂CH₂OH) in the target compound offers hydrogen-bonding capability, unlike the ethoxypropoxy (OCH₂CH₂CH₂O-) chain in 1-(2-ethoxypropoxy)-2-propanol . This difference likely results in higher hydrophilicity and lower volatility.
Biological and Safety Profiles: Compounds with methoxyphenoxy or indole groups () exhibit adrenoceptor binding and cardiovascular activities , whereas the nitro group in the target compound may redirect reactivity toward electrophilic interactions (e.g., nitro-reduction metabolic pathways).
Physicochemical and Commercial Considerations
- Solubility : The hydroxyethoxy group likely enhances water solubility compared to ethoxypropoxy derivatives (e.g., 162.23 Da compound in ).
- Synthetic Accessibility: Allyl- and amino-substituted analogs (e.g., ) are commercially available, whereas nitro derivatives may require specialized nitration steps, increasing synthesis complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
